(E)-(3,5-Difluorostyryl)boronic acid
Description
(E)-(3,5-Difluorostyryl)boronic acid is an organoboron compound featuring a styryl group (a vinyl-linked aromatic ring) substituted with fluorine atoms at the 3 and 5 positions of the phenyl ring. This structure combines the reactivity of the boronic acid group with the electronic effects of fluorine substituents, making it valuable in Suzuki-Miyaura cross-coupling reactions and biomedical applications. Its fluorine atoms enhance electrophilicity and influence binding affinity with diols, which is critical in proteasome inhibition and other biological interactions .
Properties
IUPAC Name |
[(E)-2-(3,5-difluorophenyl)ethenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BF2O2/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h1-5,12-13H/b2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDVTCOCHDTFRT-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CC1=CC(=CC(=C1)F)F)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C=C/C1=CC(=CC(=C1)F)F)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-(3,5-Difluorostyryl)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,5-difluorobenzaldehyde.
Formation of the Styryl Moiety: The aldehyde undergoes a Wittig reaction with a suitable phosphonium ylide to form the (E)-3,5-difluorostyrene.
Borylation: The final step involves the borylation of the styrene derivative using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions: (E)-(3,5-Difluorostyryl)boronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form biaryl or styryl derivatives.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The fluorine atoms on the aromatic ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Typically uses palladium catalysts such as Pd(PPh3)4, bases like potassium carbonate, and solvents such as toluene or ethanol.
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Biaryl or Styryl Derivatives: From Suzuki-Miyaura coupling.
Phenols: From oxidation reactions.
Substituted Aromatics: From nucleophilic aromatic substitution.
Scientific Research Applications
(E)-(3,5-Difluorostyryl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Biology: Potential use in the development of fluorescent probes for biological imaging due to its unique electronic properties.
Medicine: Investigated for its potential in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices, due to its ability to form stable bonds with other organic and inorganic compounds.
Mechanism of Action
The mechanism of action of (E)-(3,5-Difluorostyryl)boronic acid in various applications involves its ability to form stable covalent bonds with other molecules. In Suzuki-Miyaura coupling, the boronic acid group interacts with palladium catalysts to facilitate the transfer of the styryl group to an aryl or vinyl halide, forming a new carbon-carbon bond. The presence of fluorine atoms can influence the electronic properties of the compound, enhancing its reactivity and stability in various chemical reactions.
Comparison with Similar Compounds
Substituent Effects on Reactivity
- (E)-(4-Chlorostyryl)boronic Acid : Replacing fluorine with chlorine alters electronic properties. Chlorine’s weaker electron-withdrawing effect compared to fluorine may reduce reactivity in cross-coupling reactions. For instance, in Petasis reactions, electron-rich boronic acids like (E)-styrylboronic acid achieve >70% yields, while electron-deficient analogs (e.g., 3,5-bis(trifluoromethyl)-phenylboronic acid) show poor reactivity .
- 3,5-Di(trifluoromethyl)benzeneboronic Acid : The trifluoromethyl groups significantly lower the pKa (~7.1) compared to (E)-(3,5-Difluorostyryl)boronic acid, enhancing Lewis acidity and catalytic efficiency in enantioselective Diels-Alder reactions .
Table 1: Electronic Properties of Selected Boronic Acids
| Compound | Substituents | pKa* | Reactivity in Petasis Reactions |
|---|---|---|---|
| This compound | 3,5-F₂, styryl | ~8.5† | Moderate |
| (E)-Styrylboronic acid | Unsubstituted styryl | ~9.0 | High (>70%) |
| 3,5-Bis(trifluoromethyl)phenyl | 3,5-(CF₃)₂ | ~7.1 | Low |
| Phenylboronic acid | Unsubstituted | ~8.8 | Moderate |
*Estimated pKa values based on boronic acid families .
†Predicted based on fluorine’s electron-withdrawing effect.
Suzuki-Miyaura Cross-Coupling
This compound’s fluorine substituents enhance electrophilicity, improving coupling efficiency with electron-deficient aryl halides. In contrast, 3,5-dimethylphenylboronic acid (electron-donating methyl groups) exhibits lower reactivity in such reactions .
Petasis Reactions
While (E)-styrylboronic acid derivatives are generally reactive in Petasis multicomponent reactions, electron-withdrawing groups like fluorine reduce yields compared to electron-rich analogs (e.g., 4-methoxyphenylboronic acid) .
Antagonism by Diol-Containing Compounds
Similar to bortezomib (a dipeptidyl boronic acid proteasome inhibitor), this compound may form reversible complexes with 1,2-diols (e.g., vitamin C, EGCG). However, fluorination could modulate binding kinetics. Studies on bortezomib show that boronic acid-diol complexes reduce proteasome inhibition efficacy, with antagonism observed at diol concentrations >20 μM .
Table 2: Diol Binding and Antagonism Comparisons
| Compound | Diol Partner | IC50 Reduction* |
|---|---|---|
| Bortezomib (boronic acid) | Vitamin C | 90% at 250 μM |
| MG-132 (non-boronic acid) | EGCG | No effect |
| This compound† | Vitamin C | Predicted partial |
*Data from in vitro studies on myeloma cell lines .
†Hypothetical data based on structural analogy.
Comparison with Fluorinated Phenylboronic Acid Derivatives
Solubility and Stability
- 3,5-Difluoro-4-methoxyphenylboronic acid : The methoxy group improves solubility in polar solvents but increases susceptibility to hydrolysis compared to this compound .
- 3,5-Difluoro-4-hydroxyphenylboronic acid : The hydroxyl group enhances diol-binding affinity but reduces stability in aqueous environments .
Biological Activity
(E)-(3,5-Difluorostyryl)boronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological applications. This compound, characterized by the presence of two fluorine atoms at the 3 and 5 positions of the styryl moiety, exhibits a range of biological activities that make it a valuable candidate for further research.
- Chemical Formula : C₈H₇BF₂O
- Molecular Weight : 168.95 g/mol
- CAS Number : 480424-67-7
The presence of fluorine atoms enhances the compound's reactivity and stability, making it suitable for various chemical reactions, particularly in organic synthesis.
Boronic acids, including this compound, are known for their ability to form reversible covalent bonds with diols and other nucleophiles. This property is crucial in drug delivery systems and targeted therapies. The mechanism involves the formation of stable complexes with biological macromolecules, which can modulate enzymatic activities or influence cellular signaling pathways.
Anticancer Activity
Research indicates that this compound may possess significant anticancer properties. A study highlighted that boronic acid derivatives can inhibit proteasome activity, leading to apoptosis in cancer cells. The specific cytotoxic effects on various cancer cell lines suggest potential applications in cancer therapy.
Antibacterial Activity
Preliminary studies have shown that this compound exhibits antibacterial activity against strains such as Escherichia coli. The compound's ability to disrupt bacterial cell wall synthesis could be attributed to its boronic acid functionality, which interacts with essential bacterial enzymes.
Enzyme Inhibition
The compound has been evaluated for its enzyme inhibition capabilities. It has shown moderate activity against acetylcholinesterase and high activity against butyrylcholinesterase. These properties indicate potential applications in treating neurodegenerative diseases where cholinesterase inhibition is beneficial.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Fluorine Substitution | Key Differences |
|---|---|---|
| This compound | 2 Fluorines | Enhanced reactivity due to dual substitution |
| (E)-(4-Fluorostyryl)boronic Acid | 1 Fluorine (para) | Different electronic properties |
| (E)-(2-Fluorostyryl)boronic Acid | 1 Fluorine (ortho) | Increased steric hindrance |
| (E)-(3-Chlorostyryl)boronic Acid | 1 Chlorine | Different electronegativity affecting reactivity |
This table illustrates how the dual fluorination at specific positions enhances the reactivity and potentially the biological efficacy of this compound compared to its analogs.
Case Studies and Research Findings
- Antioxidant Activity : A study evaluated various boronic acids for their antioxidant properties using methods such as ABTS radical scavenging. Results indicated that certain derivatives had significant antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.
- Enzyme Inhibition Studies : The compound has been tested for its inhibitory effects on key enzymes involved in metabolic pathways. Results showed varying degrees of inhibition, suggesting potential therapeutic applications in metabolic disorders.
- In Vivo Studies : Animal model studies have demonstrated the safety profile of boronic acid derivatives like this compound. Histological evaluations indicated no significant adverse effects on healthy tissues while showcasing efficacy against tumor models.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
